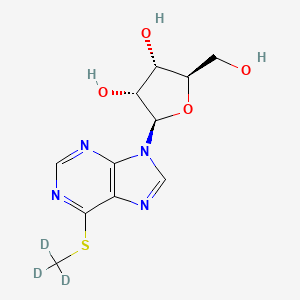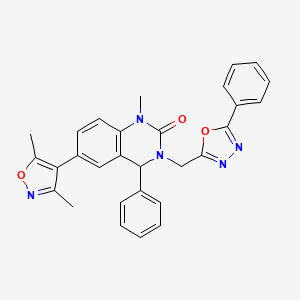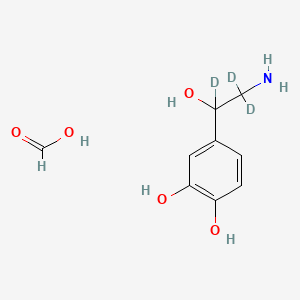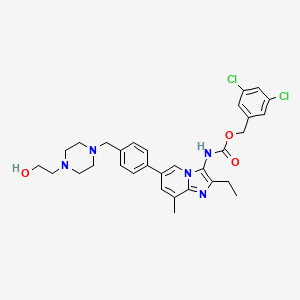
ATX inhibitor 13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ATX inhibitor 13 is a compound designed to inhibit the activity of autotaxin, an enzyme responsible for the hydrolysis of extracellular lysophosphatidylcholine into lysophosphatidic acid. This pathway is associated with various physiological and pathological processes, including cell proliferation, migration, and cytokine production .
Méthodes De Préparation
The preparation of ATX inhibitor 13 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
ATX inhibitor 13 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
ATX inhibitor 13 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of autotaxin and its effects on lysophosphatidic acid production. In biology, it is used to investigate the role of autotaxin in cell proliferation, migration, and cytokine production. In medicine, it has potential therapeutic applications in treating diseases associated with abnormal lysophosphatidic acid production, such as cancer, fibrosis, and cardiovascular diseases .
Mécanisme D'action
The mechanism of action of ATX inhibitor 13 involves the inhibition of autotaxin, which prevents the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid. This inhibition disrupts the signaling pathways associated with lysophosphatidic acid, leading to reduced cell proliferation, migration, and cytokine production .
Comparaison Avec Des Composés Similaires
ATX inhibitor 13 is unique compared to other similar compounds due to its specific structure and high inhibitory activity. Similar compounds include GLPG1690, BBT-877, and BLD-0409, which also inhibit autotaxin but differ in their chemical structures and mechanisms of action .
Propriétés
Formule moléculaire |
C31H35Cl2N5O3 |
|---|---|
Poids moléculaire |
596.5 g/mol |
Nom IUPAC |
(3,5-dichlorophenyl)methyl N-[2-ethyl-6-[4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenyl]-8-methylimidazo[1,2-a]pyridin-3-yl]carbamate |
InChI |
InChI=1S/C31H35Cl2N5O3/c1-3-28-30(35-31(40)41-20-23-15-26(32)17-27(33)16-23)38-19-25(14-21(2)29(38)34-28)24-6-4-22(5-7-24)18-37-10-8-36(9-11-37)12-13-39/h4-7,14-17,19,39H,3,8-13,18,20H2,1-2H3,(H,35,40) |
Clé InChI |
NSFSOTZMNUYMAK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N2C=C(C=C(C2=N1)C)C3=CC=C(C=C3)CN4CCN(CC4)CCO)NC(=O)OCC5=CC(=CC(=C5)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


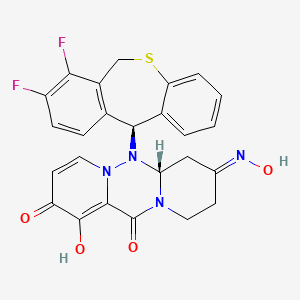
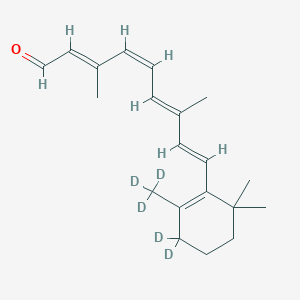
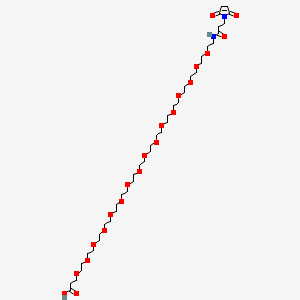
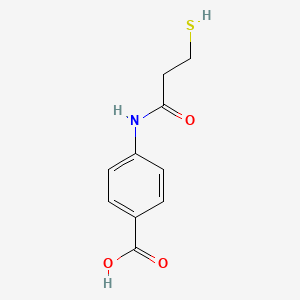
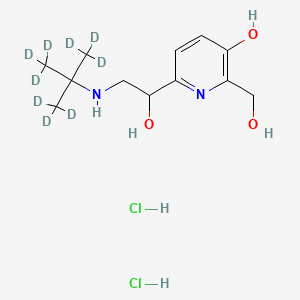

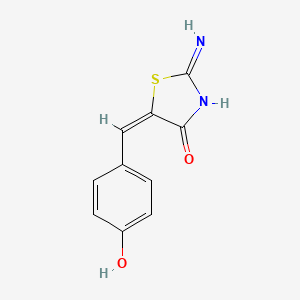
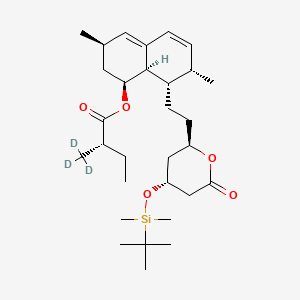

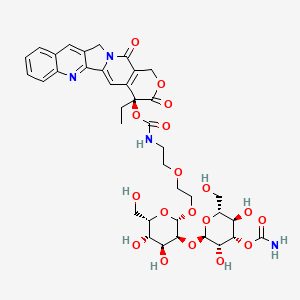
![2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol](/img/structure/B12421312.png)
